ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate
Description
Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core with three key substituents:
- 4- and 8-methyl groups on the chromenone ring.
- A 1-methyl-2-oxo-2-phenylethoxy group at the 7-position, introducing a benzoyl moiety.
- A propanoate ethyl ester at the 3-position, enhancing lipophilicity.
Its molecular formula is C25H30O6 (molecular weight: 426.49 g/mol).
Properties
Molecular Formula |
C25H26O6 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-2-oxo-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-3-yl]propanoate |
InChI |
InChI=1S/C25H26O6/c1-5-29-22(26)14-12-20-15(2)19-11-13-21(16(3)24(19)31-25(20)28)30-17(4)23(27)18-9-7-6-8-10-18/h6-11,13,17H,5,12,14H2,1-4H3 |
InChI Key |
GNIZQQLYHIOWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C3=CC=CC=C3)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced through esterification of the carboxylic acid derivative of the chromen-2-one core using ethanol and a catalytic amount of acid, such as sulfuric acid.
Substitution Reactions: The various substituents, including the dimethyl and phenylethoxy groups, can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Substituent Effects on Hydrophobicity and Solubility
- The 1-methyl-2-oxo-2-phenylethoxy group in the target compound introduces a hydrophobic phenyl ring, increasing logP compared to the 2-oxopropoxy group in . This enhances membrane permeability but reduces aqueous solubility.
- The 4-tert-butylbenzyloxy substituent in further elevates hydrophobicity (C27H32O5, MW 436.54), making it suitable for lipid-rich environments.
- The acetic acid group in (C17H18O5) improves water solubility via ionization, enabling salt formation for pharmaceutical formulations.
Structural Implications for Bioactivity
- The propanoate ethyl ester in the target compound and provides metabolic stability compared to the free acid in , delaying enzymatic hydrolysis.
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